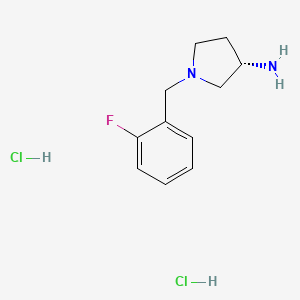

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride, also known as JNJ-42153605, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of psychoactive substances and acts as a selective and potent inhibitor of the norepinephrine transporter (NET). The NET is a protein that regulates the reuptake of norepinephrine, a neurotransmitter that plays a crucial role in the regulation of mood, cognition, and behavior.

Applications De Recherche Scientifique

Reaction Mechanisms and Kinetics

Mechanistic Study in Binary Solvent Mixtures : Mancini, Fortunato, and Vottero (2005) examined the reactions of 1-fluoro-2,6-dinitrobenzene with pyrrolidine, among other secondary amines, in ethyl acetate–chloroform mixtures, suggesting the mechanism involves a six-membered orientated dipolar aggregate (Mancini, Fortunato, & Vottero, 2005).

Nucleophile Structure Influence on Kinetics : A similar study by the same authors in 2004 investigated the influence of nucleophile structure and solvent effects on the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and pyrrolidine. The study highlights stereoelectronic effects and solvation mechanisms in these reactions (Mancini, Fortunato, & Vottero, 2004).

Pharmaceutical and Biological Applications

Synthesis of N,N-Spiro Bridged Cyclotriphosphazene Derivatives : Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives using pyrrolidine, exploring their structural properties, DNA interactions, and antimicrobial activities. These compounds showed significant inhibitory effects on E. coli and B. cereus bacteria (Öztürk et al., 2019).

Synthesis of Stereoisomers for Antibacterial Agents : Schroeder et al. (1992) focused on the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, important intermediates for quinolone antibacterials, which are significant in medical research (Schroeder et al., 1992).

Chemical Synthesis and Characterization

Synthesis of Fluorobenzylated Compounds : Duan-zhi (2005) and others have synthesized various fluorobenzylated compounds, including 3-(4-fluorobenzyl) derivatives, indicating the versatility of fluorobenzyl groups in chemical syntheses (Duan-zhi, 2005).

High-Pressure Reactions for Analogue Synthesis : Barrett and Kerr (1999) used N-p-fluorobenzyl-2-chlorobenzimidazole under hyperbaric conditions with amines, including pyrrolidine, to produce adducts, demonstrating the compound's utility in synthesizing analogues like astemizole and norastemizole (Barrett & Kerr, 1999).

Propriétés

IUPAC Name |

(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQRIKINHKGLIJ-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)CC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-N-(1-cyanocyclopropyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2449142.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2449145.png)

![4-[(E)-3-hydroxybut-1-enyl]-2-methoxyphenol](/img/structure/B2449146.png)

![N-(2-ethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2449148.png)

![N-(3-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2449151.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2449153.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2449156.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2449157.png)

![2-Iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2449163.png)